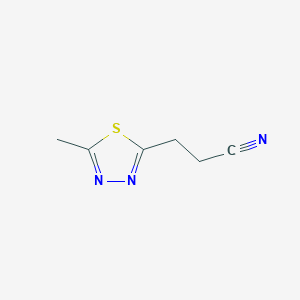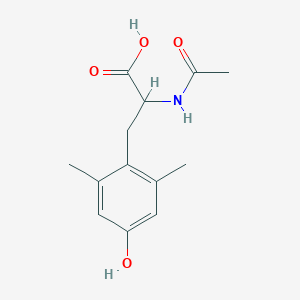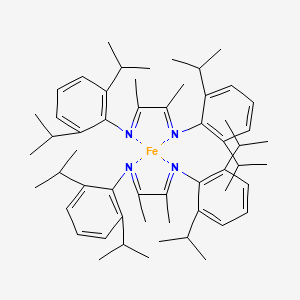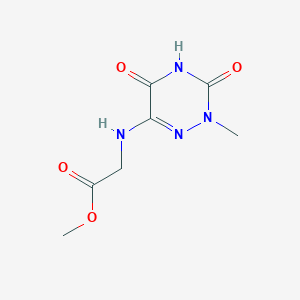
Methyl 2-((2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-((2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring fused with other functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate typically involves multiple steps. One common method starts with the alkylation of 4-methyluracil with ethyl bromoacetate, followed by treatment with hydrazine hydrate to form the hydrazide. This intermediate is then reacted with carbon disulfide in the presence of potassium hydroxide to yield the oxadiazole derivative. The final step involves the reaction of this oxadiazole with hydrazine hydrate to form the triazine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-((2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, carbon disulfide, potassium hydroxide, and ethyl bromoacetate. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the reaction with hydrazine hydrate can lead to the formation of triazine derivatives, while oxidation reactions can yield various oxidized products.
Applications De Recherche Scientifique
Methyl 2-((2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 2-((2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The triazine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: These compounds share some structural similarities with triazine derivatives and have diverse biological activities.
Pyrimidine Derivatives: These compounds also contain a nitrogen-containing ring structure and are used in various pharmaceutical applications.
Uniqueness
Methyl 2-((2-methyl-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate is unique due to its specific triazine ring structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H10N4O4 |
|---|---|
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
methyl 2-[(2-methyl-3,5-dioxo-1,2,4-triazin-6-yl)amino]acetate |
InChI |
InChI=1S/C7H10N4O4/c1-11-7(14)9-6(13)5(10-11)8-3-4(12)15-2/h3H2,1-2H3,(H,8,10)(H,9,13,14) |
Clé InChI |
ZPUVLIMURUCOCC-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)NC(=O)C(=N1)NCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


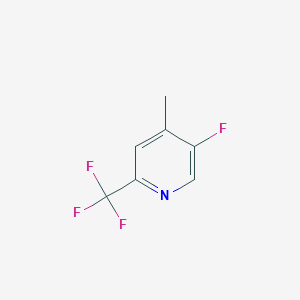


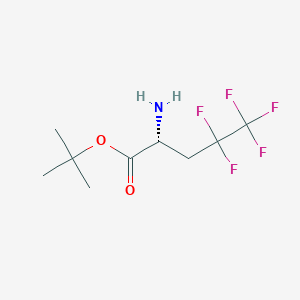
![9-phenyl-3-[(E)-2-[4-(4-phenylphenyl)phenyl]ethenyl]carbazole](/img/structure/B13105560.png)
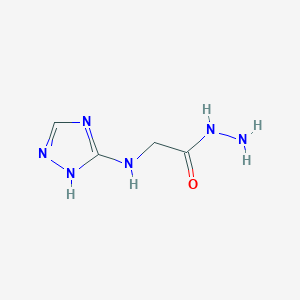
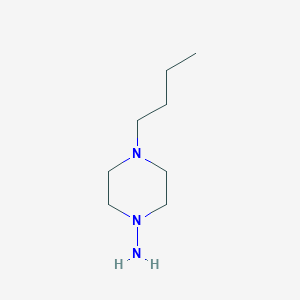
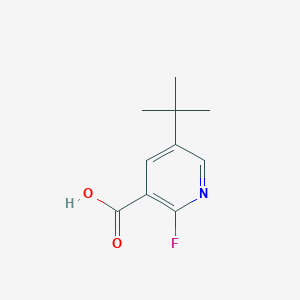
![6-bromo-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B13105570.png)
![[1,4]Oxazepino[5,4-a]isoindole-2,7-dione, 4,5-dihydro-1-phenyl-](/img/structure/B13105576.png)
